molecular formula C18H16N6O B2725285 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892779-14-5

1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2725285
CAS No.: 892779-14-5
M. Wt: 332.367
InChI Key: YRFPPTYJOIHROO-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and o-tolyl groups

Preparation Methods

The synthesis of 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of o-Tolyl Groups: The o-tolyl groups can be introduced via electrophilic aromatic substitution reactions.

Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine include:

    1-ALLYL-3-O-TOLYL-THIOUREA: This compound features a thiourea group instead of the triazole and oxadiazole rings.

    1,3-Di-o-tolyl-2-thiourea: Similar in having o-tolyl groups but differs in the presence of a thiourea moiety.

    o-Tolyl benzonitrile: Contains the o-tolyl group but lacks the triazole and oxadiazole rings.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-7-3-5-9-13(11)17-20-18(25-22-17)15-16(19)24(23-21-15)14-10-6-4-8-12(14)2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFPPTYJOIHROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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